N-(2-fluorophenyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide

Lipophilicity Drug-likeness Physicochemical property prediction

N-(2-fluorophenyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide is a fully synthetic small molecule (C18H19FN2O4, MW 346.36 g/mol) belonging to the piperidine-1-carboxamide class, featuring a 4-oxy-linked 6-methyl-2H-pyran-2-one (2-pyrone) moiety and an N-(2-fluorophenyl) terminus. The compound is commercially available as a research-grade screening compound, with a calculated partition coefficient (logP) of 2.737.

Molecular Formula C18H19FN2O4
Molecular Weight 346.358
CAS No. 1795423-76-5
Cat. No. B2881426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide
CAS1795423-76-5
Molecular FormulaC18H19FN2O4
Molecular Weight346.358
Structural Identifiers
SMILESCC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3F
InChIInChI=1S/C18H19FN2O4/c1-12-10-14(11-17(22)24-12)25-13-6-8-21(9-7-13)18(23)20-16-5-3-2-4-15(16)19/h2-5,10-11,13H,6-9H2,1H3,(H,20,23)
InChIKeyLXPCPAOLXZUHAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-fluorophenyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide (CAS 1795423-76-5): Baseline Compound Profile for Procurement Evaluation


N-(2-fluorophenyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide is a fully synthetic small molecule (C18H19FN2O4, MW 346.36 g/mol) belonging to the piperidine-1-carboxamide class, featuring a 4-oxy-linked 6-methyl-2H-pyran-2-one (2-pyrone) moiety and an N-(2-fluorophenyl) terminus [1]. The compound is commercially available as a research-grade screening compound, with a calculated partition coefficient (logP) of 2.737 [1]. Public bioactivity databases (ChEMBL 20) contain no known biological activity, reported publications, or clinical trial associations for this specific compound as of the latest data freeze [1].

Why N-(2-fluorophenyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide Cannot Be Simply Replaced by Other 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamides


Within the 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide chemotype, the N-aryl substituent is the critical pharmacophoric variable. The 2-fluorophenyl group in this compound introduces a distinct electronic environment compared to N-ethyl, N-phenyl, N-(p-tolyl), or N-(3,4-dichlorophenyl) analogs. The ortho-fluorine atom alters the electron density and conformational preference of the adjacent urea-like carbonyl through both inductive withdrawal and potential intramolecular interactions, affecting hydrogen-bonding capacity and target recognition [1]. These electronic differences can translate into divergent binding kinetics, selectivity profiles, and metabolic stability across otherwise identical scaffolds, precluding simple interchangeability in structure-activity relationship (SAR) studies or biochemical assays [2]. Direct experimental comparative data between this compound and its closest analogs are currently absent from the public domain, making empirical validation essential before any substitution decision [1].

N-(2-fluorophenyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Differential: Calculated logP of the 2-Fluorophenyl Derivative vs. N-Ethyl and N-(p-Tolyl) Analogs

The target compound exhibits a calculated logP of 2.737 (ZINC-predicted) [1]. In contrast, the N-ethyl analog (CAS 1787881-08-6) and N-(p-tolyl) analog (CAS 1706300-53-9) are predicted to have lower logP values of approximately 1.8 and 2.4, respectively, based on their reduced carbon count and absence of an electronegative fluorine substituent [2]. This ~0.3–0.9 log unit difference indicates moderately higher membrane permeability potential for the 2-fluorophenyl derivative. However, these values are computational predictions and have not been experimentally verified.

Lipophilicity Drug-likeness Physicochemical property prediction

Hydrogen-Bond Acceptor Capacity of the 2-Fluorophenyl Substituent vs. 3,4-Dichlorophenyl and p-Tolyl Analogs

The ortho-fluorine atom on the N-phenyl ring of the target compound can act as a weak hydrogen-bond acceptor, unlike the methyl group of the N-(p-tolyl) analog or the meta/para chlorine atoms of the N-(3,4-dichlorophenyl) analog [1]. Ortho-fluorine substituents have been shown in crystallographic surveys to engage in C–F···H–N and C–F···H–O interactions with protein backbone amides and side-chain hydroxyls, providing a unique binding interaction not available to non-fluorinated or meta/para-halogenated congeners [2]. This differential H-bond acceptor potential can redirect binding poses within a conserved protein pocket.

Halogen bonding Fluorine interactions Structure-activity relationships

Absence of Publicly Available Bioactivity Data for This Compound vs. Close Analogs: A Critical Gap for Evidence-Based Selection

A systematic search of ChEMBL, BindingDB, PubChem, and PubMed (accessed 2026-05-09) returned zero experimentally measured bioactivity values (IC50, Ki, EC50) for N-(2-fluorophenyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide [1]. Similarly, no peer-reviewed publications or patent examples reporting quantitative biological data for this precise compound were identified. The N-ethyl analog (CAS 1787881-08-6) and N-(3,4-dichlorophenyl) analog (CAS 1798513-22-0) are likewise devoid of public bioactivity data [2]. This represents a fundamental evidence gap: procurement decisions for this compound and its immediate analogs currently rest on predicted properties and chemical intuition rather than validated differential pharmacology.

Data availability Screening gap analysis Procurement risk

Metabolic Soft Spot Analysis: Predicted Oxidative Stability of the 2-Fluorophenyl Ring vs. p-Tolyl and 3,4-Dichlorophenyl Analogs

Fluorine substitution at the ortho position of the phenyl ring is a well-established strategy to block cytochrome P450-mediated oxidative metabolism at that site [1]. The target compound's 2-fluorophenyl group is predicted to resist aromatic hydroxylation at the substituted position, potentially reducing Phase I metabolism relative to the unsubstituted N-phenyl analog. In contrast, the N-(p-tolyl) analog contains a benzylic methyl group susceptible to CYP450 oxidation to the corresponding carboxylic acid, while the N-(3,4-dichlorophenyl) analog presents metabolically labile sites at the non-halogenated positions [2]. These predictions require experimental validation in hepatocyte or microsomal stability assays, which have not been reported for this compound series.

Metabolic stability CYP450 oxidation Fluorine blocking

Conformational Restriction: Ortho-Fluoro vs. Ortho-Hydrogen Effect on Phenyl Ring Coplanarity with the Urea-Like Carbonyl

The ortho-fluorine substituent introduces a steric and electronic perturbation that alters the preferred torsional angle between the 2-fluorophenyl ring and the adjacent urea-like carbonyl group compared to an unsubstituted N-phenyl analog [1]. Literature surveys of ortho-substituted phenyl ureas and carboxamides indicate that ortho-fluoro substitution stabilizes a near-perpendicular (60–80°) aryl-carbonyl dihedral angle, while the unsubstituted phenyl analog preferentially adopts a more coplanar (10–30°) conformation in solution [2]. This conformational divergence can reposition the pyran-4-yloxypiperidine moiety within a target binding site, potentially enabling access to sub-pockets that are sterically occluded by the unsubstituted analog.

Conformational analysis ortho effect Torsional angle preferences

N-(2-fluorophenyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide: Recommended Application Scenarios Based on Available Evidence


Ortho-Fluoro Conformational Probe in Structure-Based Drug Design

The predicted non-coplanar conformation of the 2-fluorophenyl ring relative to the urea carbonyl (evidence from CSD surveys of ortho-fluoro carboxamides) makes this compound a strategic choice for probing protein sub-pockets that require a bent or orthogonal ligand trajectory [1]. In structure-based drug design campaigns targeting receptors or enzymes where the N-aryl exit vector is critical, this compound can serve as a conformational tool to explore binding site topologies that are inaccessible to coplanar N-phenyl or N-(p-tolyl) congeners.

Screening Library Member for Fluorine-Specific Interaction Mapping

Given the unique H-bond acceptor capacity of the ortho-fluorine atom (evidence from fluorinated ligand-protein co-crystal surveys), this compound is suitable for inclusion in focused screening libraries designed to map fluorine-specific interactions in target proteins [2]. It can help identify binding pockets where a weak C–F···H–N/O hydrogen bond contributes to affinity, providing SAR information that cannot be extracted from methyl-, chloro-, or unsubstituted phenyl analogs.

Metabolic Stability Benchmarking Within a Chemotype Series

Although no experimental metabolic stability data exist for this compound series, the predicted metabolic blocking effect of the ortho-fluorine substituent positions this compound as a candidate for comparative intrinsic clearance studies against the N-(p-tolyl) and N-(3,4-dichlorophenyl) analogs [3]. Such head-to-head microsomal or hepatocyte stability experiments would generate the first quantitative differentiation data for this chemotype, enabling data-driven selection for in vivo follow-up.

Negative Control or Baseline Compound in SAR Exploration

Since no biological activity has been reported for this compound in any public database, it is ideally suited as a 'blank slate' baseline for de novo SAR exploration [1]. In the absence of pre-existing activity annotations, any newly measured activity can be unambiguously attributed to the 2-fluorophenyl substitution, enabling clean interpretation of SAR trends within a library of N-substituted 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamides.

Quote Request

Request a Quote for N-(2-fluorophenyl)-4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.